molecular formula C12H13N3OS B2773443 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 690964-21-7

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No.: B2773443
CAS No.: 690964-21-7
M. Wt: 247.32
InChI Key: GEEFIJBVKKXOLU-UHFFFAOYSA-N
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Description

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-11(16)14-9-5-3-8(4-6-9)10-7-17-12(13)15-10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFIJBVKKXOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide typically involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid . Another method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide has shown promise as a lead compound in cancer drug development. Preliminary studies suggest that it may inhibit enzymes involved in cancer cell metabolism. The thiazole moiety is known to interact with specific molecular targets, potentially leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The structural characteristics of thiazole derivatives often contribute to their effectiveness against bacteria and fungi, making this compound a candidate for further studies in antimicrobial therapy .

Urease Inhibition
Recent studies have highlighted the compound's potential as a urease inhibitor. Urease plays a crucial role in the pathogenesis of certain infections, particularly those caused by Helicobacter pylori. The compound's ability to inhibit this enzyme could be leveraged to develop treatments for related gastrointestinal diseases .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Hantzsch thiazole synthesis method. This process allows for the formation of thiazole derivatives by reacting appropriate precursors under optimized conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are commonly employed for purification.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Study Focus Findings
Anticancer ActivityInhibits enzymes related to cancer metabolism; induces apoptosis in cancer cells.
Antimicrobial StudyDemonstrated effectiveness against various bacterial strains; potential for therapeutic use .
Urease InhibitionExhibited significant urease inhibitory potential; promising for treating H. pylori infections .

Mechanism of Action

The mechanism of action of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Biological Activity

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring that is known for its versatility in biological applications. The thiazole moiety is crucial for the compound's interaction with biological targets, enhancing its therapeutic potential.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various therapeutic effects. Studies have indicated that the compound may influence cellular pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .

Antimicrobial Activity

Research has shown that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, studies have indicated that similar thiazole derivatives demonstrate effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activity .

Anticancer Activity

This compound has been investigated for its anticancer properties. The compound has shown promising results in inhibiting cancer cell lines, including hepatocellular carcinoma (HepG2) and other mammalian cell lines . The structure-activity relationship studies indicate that modifications in the thiazole and phenyl rings can significantly enhance cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by specific structural features:

Structural FeatureEffect on Activity
Thiazole RingEssential for binding to enzyme active sites
Substituents on Phenyl RingModifications can enhance or reduce cytotoxicity
Presence of Amino GroupContributes to increased potency against cancer cells

Research has shown that substituents on the phenyl ring can significantly alter the compound's biological activity. For example, para-substituted phenyl groups have been linked to enhanced anticancer effects .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, highlighting its potential as an effective anticancer drug .
  • Antimicrobial Properties : In a comparative analysis with other thiazole derivatives, this compound exhibited significant antibacterial activity against a range of pathogens, including resistant strains of bacteria .

Q & A

Q. Key Considerations :

  • Optimize reaction temperatures (e.g., reflux at 80–100°C) to enhance yield.
  • Monitor reaction progress via TLC or HPLC to prevent side products .

How can X-ray crystallography be employed to resolve structural ambiguities in this compound?

Advanced Research Question
Methodology :

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (e.g., synchrotron radiation) to obtain accurate bond lengths and angles.
  • Refinement Tools : Apply SHELXL for small-molecule refinement, particularly for handling twinned data or high-resolution datasets .
  • Validation : Cross-validate crystallographic data with DFT-calculated geometries to address discrepancies in torsional angles or hydrogen bonding .

Example :
A study on a structurally analogous thiazole derivative resolved conformational flexibility using SHELXL, revealing critical interactions between the thiazole amino group and adjacent phenyl ring .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

Advanced Research Question
Approach :

  • Analog Synthesis : Modify substituents on the phenyl or propanamide moieties (e.g., introduce electron-withdrawing groups) .
  • Bioactivity Assays : Test analogs for urease inhibition (IC50_{50} values) or cytotoxicity (e.g., MTT assays on HEK-293 cells) .

Q. Resolution :

  • Standardize protocols (e.g., NIH/WHO guidelines for enzyme assays).
  • Validate purity with orthogonal methods (e.g., HRMS + elemental analysis) .

What computational tools are suitable for predicting the compound’s interaction with biological targets?

Basic Research Question
Methods :

  • Molecular Docking : Use AutoDock Vina to model binding to urease (PDB: 4H9M) or β3_3-adrenergic receptors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Example :
Docking of a thiazole-propanamide analog into the urease active site identified hydrogen bonds between the thiazole amino group and Asp633^{633}, critical for inhibition .

How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Advanced Research Question
Strategies :

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl ester) at the propanamide carbonyl .
  • Formulation : Use nanocarriers (liposomes or PLGA nanoparticles) to improve pharmacokinetics .

Q. Validation :

  • Measure logP values (e.g., shake-flask method) to guide prodrug modifications.
  • Conduct pharmacokinetic profiling in rodent models to assess bioavailability .

What are the limitations of current spectroscopic methods in characterizing this compound?

Basic Research Question
Challenges :

  • Overlapping Signals : In 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm), use 2D NMR (COSY, HSQC) for resolution .
  • MS Fragmentation : Low-abundance molecular ions in EI-MS; switch to ESI-MS for better ionization .

Q. Best Practices :

  • Combine multiple techniques (e.g., IR for amide C=O stretch confirmation + 13C^{13}C-NMR) .

How does the compound’s thiazole ring contribute to its stability under physiological conditions?

Advanced Research Question
Findings :

  • pH Stability : The thiazole ring resists hydrolysis at pH 7.4 but degrades in acidic conditions (pH < 3) via ring-opening .
  • Metabolic Resistance : Cytochrome P450 assays show slow oxidation of the thiazole sulfur, enhancing in vivo half-life .

Q. Experimental Design :

  • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to quantify degradation products .

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